molecular formula C8H12N2O2 B13894024 3-(3-Methoxycyclobutyl)-1,2-oxazol-5-amine

3-(3-Methoxycyclobutyl)-1,2-oxazol-5-amine

Cat. No.: B13894024
M. Wt: 168.19 g/mol
InChI Key: KORSJDSVUFQXAR-UHFFFAOYSA-N
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Description

3-(3-Methoxycyclobutyl)-1,2-oxazol-5-amine is an organic compound with a unique structure that includes a methoxy group attached to a cyclobutyl ring, which is further connected to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxycyclobutyl)-1,2-oxazol-5-amine typically involves the formation of the cyclobutyl ring followed by the introduction of the methoxy group and the oxazole ring. One common method involves the cyclization of a suitable precursor, such as a cyclobutylamine derivative, under specific conditions that promote the formation of the oxazole ring. The methoxy group can be introduced through methylation reactions using reagents like methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxycyclobutyl)-1,2-oxazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The oxazole ring can be reduced under specific conditions to form amines or other derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or acids, while reduction of the oxazole ring can produce amines.

Scientific Research Applications

3-(3-Methoxycyclobutyl)-1,2-oxazol-5-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(3-Methoxycyclobutyl)-1,2-oxazol-5-amine involves its interaction with specific molecular targets and pathways. The methoxy group and oxazole ring play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxycyclobutylmethanol: Similar in structure but lacks the oxazole ring.

    3-Methoxycyclobutylmethanamine: Contains an amine group instead of the oxazole ring.

    1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone: Contains a methoxy group but has a different core structure.

Uniqueness

3-(3-Methoxycyclobutyl)-1,2-oxazol-5-amine is unique due to the presence of both the methoxy group and the oxazole ring, which confer distinct chemical and biological properties

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

3-(3-methoxycyclobutyl)-1,2-oxazol-5-amine

InChI

InChI=1S/C8H12N2O2/c1-11-6-2-5(3-6)7-4-8(9)12-10-7/h4-6H,2-3,9H2,1H3

InChI Key

KORSJDSVUFQXAR-UHFFFAOYSA-N

Canonical SMILES

COC1CC(C1)C2=NOC(=C2)N

Origin of Product

United States

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